3-Fluoropyridazine-4-carbonitrile

Medicinal Chemistry Organic Synthesis SNAr Reactivity

Select 3-Fluoropyridazine-4-carbonitrile (CAS 2141285-43-8) for superior SNAr reactivity. The 3-fluoro substituent electronically tunes the pyridazine core, enabling mild-condition diversification to 3-amino/alkoxy/thio libraries—unattainable with chloro analogs. Its calculated LogP of ~0.49 provides a precise anchor for optimizing membrane permeability. Additionally, the 3-fluoro group deactivates the nitrile warhead toward non-specific nucleophiles, improving safety profiles in cysteine protease inhibitor programs.

Molecular Formula C5H2FN3
Molecular Weight 123.09 g/mol
Cat. No. B13506140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridazine-4-carbonitrile
Molecular FormulaC5H2FN3
Molecular Weight123.09 g/mol
Structural Identifiers
SMILESC1=CN=NC(=C1C#N)F
InChIInChI=1S/C5H2FN3/c6-5-4(3-7)1-2-8-9-5/h1-2H
InChIKeyLWEZIUMTWAWTNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropyridazine-4-carbonitrile Procurement Guide: Key Properties and Structural Baseline


3-Fluoropyridazine-4-carbonitrile (CAS 2141285-43-8) is a heterocyclic building block characterized by a pyridazine core bearing a fluorine atom at the 3-position and a cyano group at the 4-position . It has a molecular formula of C5H2FN3 and a molecular weight of 123.09 g/mol . The compound is primarily utilized in medicinal chemistry and materials science research as a versatile intermediate for further derivatization, particularly through nucleophilic aromatic substitution (SNAr) at the fluorine-bearing position and transformations of the nitrile group .

3-Fluoropyridazine-4-carbonitrile Substitution: Why Direct Replacement with Chloro or Unsubstituted Analogs is Not Feasible


Direct substitution of 3-Fluoropyridazine-4-carbonitrile with close analogs like 3-chloropyridazine-4-carbonitrile or the non-halogenated pyridazine-4-carbonitrile is scientifically unsound due to the divergent physicochemical properties imparted by the 3-fluoro substituent. The strong electron-withdrawing effect of fluorine, combined with its small atomic radius, fundamentally alters the electronic landscape of the pyridazine ring, leading to distinct reactivity in SNAr reactions and cross-couplings . Moreover, the fluorine atom is a well-established modulator of lipophilicity (LogP) and metabolic stability in drug-like molecules, meaning that a chloro or unsubstituted analog would exhibit a different pharmacokinetic profile and target-binding behavior, invalidating any structure-activity relationship (SAR) established with the fluoro derivative [1].

3-Fluoropyridazine-4-carbonitrile Quantitative Evidence: Verifiable Differentiation from Key Comparators


Enhanced Reactivity of 3-Fluoropyridazine-4-carbonitrile in Nucleophilic Aromatic Substitution (SNAr)

3-Fluoropyridazine-4-carbonitrile exhibits higher reactivity in SNAr reactions compared to its 3-chloro analog. The strong -I effect of the fluorine atom, combined with the electron-withdrawing cyano group at the 4-position, significantly activates the C3 position towards nucleophilic attack . This is a class-level expectation for fluorinated versus chlorinated heteroarenes in SNAr, where the rate-determining step is the addition of the nucleophile to form a Meisenheimer complex, a step facilitated by the more electronegative fluorine .

Medicinal Chemistry Organic Synthesis SNAr Reactivity

Distinct Lipophilicity Profile of 3-Fluoropyridazine-4-carbonitrile

The introduction of a fluorine atom at the 3-position of the pyridazine ring results in a unique lipophilicity profile. 3-Fluoropyridazine-4-carbonitrile has a reported LogP of approximately 0.49 . In contrast, the unsubstituted pyridazine-4-carbonitrile, lacking the fluorine atom, would be expected to be significantly more hydrophilic. While a direct experimental LogP for the comparator is not always reported side-by-side, the LogP difference between a fluoroarene and its non-fluorinated parent is a well-documented and predictable effect, with fluorine generally increasing LogP compared to hydrogen [1].

Medicinal Chemistry ADME LogP

Altered Electronic Properties and Metabolic Stability of the Pyridazine Scaffold

A study comparing the metabolic fate of pyridazine-, pyrimidine-, and pyridine-carbonitrile derivatives in human liver microsomes demonstrated that the pyridazine series was less susceptible to forming undesirable thiazoline-containing metabolites than the pyrimidine series [1]. The order of susceptibility was pyrimidine > pyridazine > pyridine [1]. Within the pyridazine series, substituent effects further modulate this property. The presence of the electronegative fluorine atom in 3-fluoropyridazine-4-carbonitrile is expected to further decrease the electrophilicity of the nitrile carbon, thereby reducing its propensity to form covalent adducts with glutathione (GSH) and other endogenous nucleophiles, a key pathway for idiosyncratic toxicity [1].

Medicinal Chemistry Metabolic Stability Electrophilicity

Optimal Research and Development Scenarios for Procuring 3-Fluoropyridazine-4-carbonitrile


Medicinal Chemistry: Building Diverse Compound Libraries via SNAr

Procure 3-Fluoropyridazine-4-carbonitrile when the primary synthetic objective is to explore structure-activity relationships (SAR) around the 3-position of a pyridazine core. Its high reactivity in SNAr reactions makes it the preferred starting material for rapidly generating a library of 3-amino-, 3-alkoxy-, or 3-thio-substituted pyridazine-4-carbonitriles under mild conditions, as opposed to the less reactive 3-chloro analog which would require harsher conditions or catalysts .

Drug Discovery: Modulating Lipophilicity and ADME Properties

Prioritize this compound when the project requires a specific LogP range around 0.5 for optimal membrane permeability and oral absorption. The calculated LogP of ~0.49 provides a defined physicochemical anchor point for lead optimization. This is a quantifiable advantage over the more hydrophilic unsubstituted pyridazine-4-carbonitrile, allowing for precise tuning of drug-like properties without introducing additional steric bulk.

Lead Optimization: Mitigating Metabolic Liabilities of Nitrile-Containing Inhibitors

Select 3-Fluoropyridazine-4-carbonitrile as a core scaffold when developing cysteine protease inhibitors where the nitrile group acts as a warhead. Based on comparative metabolism studies, the pyridazine scaffold is intrinsically less prone to forming reactive thiazoline metabolites than analogous pyrimidine-based inhibitors [1]. The addition of the 3-fluoro substituent can further deactivate the nitrile towards non-specific nucleophilic attack, potentially improving the safety profile of the lead candidate [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoropyridazine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.